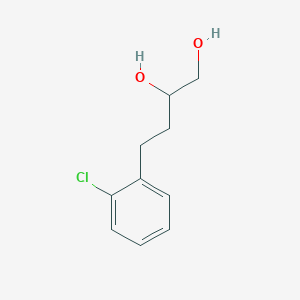

4-(2-Chlorophenyl)butane-1,2-diol

Description

Properties

CAS No. |

59363-19-8 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

4-(2-chlorophenyl)butane-1,2-diol |

InChI |

InChI=1S/C10H13ClO2/c11-10-4-2-1-3-8(10)5-6-9(13)7-12/h1-4,9,12-13H,5-7H2 |

InChI Key |

GUOXFXGVIWVZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(2-Chlorophenyl)butane-1,2-diol

Synthesis via Reduction of 1,4-Diketones

One of the most documented and efficient methods to prepare 4-(2-Chlorophenyl)butane-1,2-diol involves the reduction of corresponding 1,4-diketones. This approach was detailed in a study focusing on asymmetric hydrogenation of 1,4-diketones to yield enantiopure 1,4-diarylbutane-1,4-diols with high stereoselectivity and yield.

Procedure Summary:

- The 1,4-diketone precursor bearing the 2-chlorophenyl group is synthesized via condensation reactions involving benzoylacrylic acid derivatives and appropriate aryl ketones.

- The diketone is then subjected to catalytic asymmetric hydrogenation under mild conditions, typically using chiral catalysts to induce enantioselectivity.

- The reaction mixture is stirred at room temperature, followed by workup involving washing with sodium bicarbonate solution and extraction with ethyl acetate.

- The crude product is purified by flash chromatography on silica gel to isolate the diol.

Key Data:

| Parameter | Value/Condition |

|---|---|

| Catalyst | Chiral hydrogenation catalyst (e.g., Rh or Ru complexes) |

| Reaction Temperature | Room temperature to 60 °C |

| Solvent | Ethyl acetate, sometimes mixed with other solvents |

| Yield | Up to 99% |

| Diastereomeric Ratio (dr) | >100:1 |

| Enantiomeric Excess (ee) | >99.9% |

| Purification | Flash chromatography on silica gel |

This method yields the diol with excellent stereochemical purity, making it suitable for applications requiring enantiomerically pure compounds.

Reduction of 1,4-Diketones Using Sodium Borohydride

Another widely used method involves the chemical reduction of 1,4-diketones to the corresponding diols using sodium borohydride as the reducing agent.

Procedure Summary:

- The 1,4-diketone substrate is dissolved in methanol at low temperature (0 °C).

- Sodium borohydride is added dropwise to the solution and the reaction is allowed to proceed initially at 0 °C and then at room temperature for several hours.

- After completion, the reaction mixture is quenched with saturated ammonium chloride solution.

- The organic layer is separated, dried, and the product purified by flash chromatography.

Key Data:

| Parameter | Value/Condition |

|---|---|

| Reducing Agent | Sodium borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 to 3 hours |

| Yield | Around 90% |

| Purification | Flash chromatography on silica gel |

This method is practical and provides good yields of the diol but may lack the stereoselectivity of catalytic asymmetric hydrogenation.

Photochemical and Radical-Mediated Methods

Recent advances in photochemical synthesis have enabled the preparation of related hydroxy-substituted phenylbutanediols via radical intermediates generated under light irradiation.

Procedure Summary:

- A redox-active ether precursor is combined with the styrene derivative under inert atmosphere.

- The reaction mixture is irradiated with violet light (around 427 nm) in solvents such as dimethyl sulfoxide.

- The radical intermediate undergoes addition and subsequent reduction steps to afford the diol product.

- The crude product is then reduced further using sodium borohydride in ethanol to yield the final diol.

Key Data:

| Parameter | Value/Condition |

|---|---|

| Light Source | Violet LED (427 nm) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Time | 16 hours (photochemical step) + 1 hour (reduction) |

| Reducing Agent (second step) | Sodium borohydride in ethanol |

| Yield | Moderate to good (up to 64% in related systems) |

| Atmosphere | Argon or inert |

This method offers a novel approach to diol synthesis, leveraging photoredox catalysis for radical generation and functionalization.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Agent | Reaction Conditions | Yield (%) | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation of 1,4-Diketones | Chiral Rh or Ru catalyst | Room temp to 60 °C, ethyl acetate | Up to 99 | >99.9% enantiomeric excess | High stereoselectivity, high yield | Requires chiral catalyst, cost |

| Sodium Borohydride Reduction | Sodium borohydride | 0 °C to RT, methanol | ~90 | Low to moderate | Simple, inexpensive | Less stereoselective |

| Photochemical Radical Method | Photocatalyst + NaBH4 | 427 nm light, DMSO + ethanol | ~64 | Not fully detailed | Mild conditions, novel approach | Longer reaction time, moderate yield |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)butane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 4-(2-chlorophenyl)butane-1,2-dione or 4-(2-chlorophenyl)butanoic acid.

Reduction: Formation of 4-(2-chlorophenyl)butane-1,2-diol or 4-(2-chlorophenyl)butane.

Substitution: Formation of 4-(2-hydroxyphenyl)butane-1,2-diol or 4-(2-aminophenyl)butane-1,2-diol.

Scientific Research Applications

4-(2-Chlorophenyl)butane-1,2-diol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

4-(Methylthio)butane-1,2-diol ():

- Structure: Replaces the chlorophenyl group with a methylthio (-SCH₃) group.

- Impact: The sulfur atom enhances nucleophilicity and may improve metal-chelating properties. Its synthesis involves radical addition of methanethiol to 3-butene-1,2-diol under nitrogen-containing catalysts .

- Applications: Intermediate for pharmaceuticals and methionine analogs.

Butane-1,2-diol (Parent Compound, ):

- Structure: Unsubstituted butane diol.

- Impact: Lacks aromatic substituents, resulting in higher polarity and water solubility. Used as a solvent or humectant.

Aromatic Diols with Similar Substituents

Antioxidant Activity

- 4-(2-Chlorophenyl)butane-1,2-diol vs.

Antimicrobial Potential

Nematode Suppression ():

- Butane-2,3-diol and meso-butane-2,3-diol reduce gall formation in plants. The chlorophenyl substituent in 4-(2-Chlorophenyl)butane-1,2-diol may enhance lipid solubility, improving penetration into nematode membranes.

Biological Activity

4-(2-Chlorophenyl)butane-1,2-diol is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2-Chlorophenyl)butane-1,2-diol is , with a molecular weight of 202.66 g/mol. The presence of a chlorine atom on the phenyl ring is crucial as it can influence the compound's reactivity and interactions with biological molecules .

The biological activity of 4-(2-Chlorophenyl)butane-1,2-diol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate enzyme activity, potentially inhibiting or activating specific metabolic pathways. This modulation can lead to significant physiological effects, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated that 4-(2-Chlorophenyl)butane-1,2-diol exhibits several biological activities:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic processes.

- Receptor Modulation : It has the potential to influence receptor activity, affecting cellular signaling pathways.

- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activities against certain pathogens .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(2-Chlorophenyl)butane-1,2-diol on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity in vitro, suggesting potential applications in metabolic disorders .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of 4-(2-Chlorophenyl)butane-1,2-diol demonstrated effectiveness against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

Synthesis Methods

The synthesis of 4-(2-Chlorophenyl)butane-1,2-diol typically involves several steps:

- Starting Materials : The synthesis begins with commercially available chlorobenzene derivatives.

- Reactions : Key reactions include nucleophilic substitutions and reductions to form the desired diol structure.

- Purification : The final product is purified using techniques such as recrystallization or chromatography .

Comparative Analysis

To better understand the biological activity of 4-(2-Chlorophenyl)butane-1,2-diol, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(2-Chlorophenyl)butane-1,2-diol | C10H13ClO2 | Contains a single chlorine atom; potential enzyme inhibitor |

| 4-(3-Chlorophenyl)butane-1,2-diol | C10H13ClO2 | Chlorine atom at a different position; similar reactivity |

| 4-(4-Chlorophenyl)butane-1,2-diol | C10H13ClO2 | Para-substituted; may exhibit different biological properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Chlorophenyl)butane-1,2-diol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via esterification reactions involving chlorophenyl derivatives and butane-1,2-diol precursors. For example, analogous methods describe ester formation between chlorophenoxyacetic acids and diols under acidic or basic catalysis . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratios), temperature (40–80°C), and catalysts (e.g., p-toluenesulfonic acid). Purity is enhanced via fractional distillation or recrystallization using polar aprotic solvents like acetone.

Q. How can the stereochemistry of 4-(2-Chlorophenyl)butane-1,2-diol be experimentally determined?

- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For diastereomers, X-ray crystallography is definitive, as demonstrated for structurally similar diols like norepinephrine derivatives .

Q. What spectroscopic techniques are suitable for characterizing 4-(2-Chlorophenyl)butane-1,2-diol in solution?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions in the chlorophenyl group. FT-IR confirms hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of 4-(2-Chlorophenyl)butane-1,2-diol under alkaline conditions?

- Methodological Answer : Oxidation by Ag(III) complexes (e.g., dihydroxydiperiodatoargentate) follows a two-electron transfer mechanism. Kinetic studies (stopped-flow spectrophotometry) reveal pseudo-first-order dependence on diol concentration, with rate constants influenced by pH and substituent effects (e.g., electron-withdrawing Cl groups slow oxidation) . Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots.

Q. How can computational modeling predict the solvent interactions of 4-(2-Chlorophenyl)butane-1,2-diol in deep eutectic solvents (DES)?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with COSMO-RS or UNIFAC models assess hydrogen-bonding interactions between the diol’s hydroxyl groups and DES components (e.g., choline chloride). Solubility is correlated with Kamlet-Taft parameters (α, β, π*) derived from solvatochromic probes .

Q. What strategies mitigate racemization during the synthesis of enantiopure 4-(2-Chlorophenyl)butane-1,2-diol?

- Methodological Answer : Asymmetric catalysis (e.g., Sharpless dihydroxylation) or enzymatic resolution (lipases in nonpolar solvents) preserves stereochemistry. Racemization kinetics are monitored via polarimetry or chiral HPLC, with activation energies calculated using Arrhenius plots .

Q. How does the chlorophenyl substituent influence the thermodynamic stability of 4-(2-Chlorophenyl)butane-1,2-diol compared to unsubstituted analogs?

- Methodological Answer : Differential scanning calorimetry (DSC) measures melting points and enthalpy changes. Substituent effects are quantified via Hammett σ constants, where electron-withdrawing Cl groups increase stability by reducing electron density at reactive sites .

Contradictions and Data Gaps

- Kinetic vs. Thermodynamic Control in Oxidation : reports first-order kinetics for butane-1,2-diol oxidation, but chlorophenyl derivatives may exhibit deviations due to steric hindrance. Further studies using cyclic voltammetry are needed .

- Toxicity Mechanisms : While propane-1,2-diol shows low reproductive toxicity, chlorophenyl analogs may act as pro-toxins via metabolic activation (e.g., cytochrome P450-mediated chlorination). In vitro assays (Ames test, micronucleus) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.